REACTION_CXSMILES
|
[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O:5]CC)=[O:4].C[Si](C)(C)[O-].[K+:18]>CCOCC>[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O-:5])=[O:4].[K+:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(C(F)(F)F)F
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(C(F)(F)F)F.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |